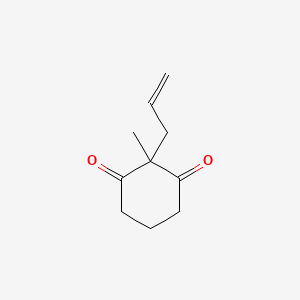![molecular formula C12H12O2 B13344257 5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one include:
- 5-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-one
- 5-methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
Uniqueness
The uniqueness of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability .
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
6-methoxyspiro[3H-indene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H12O2/c1-14-9-3-2-8-7-12(4-5-12)11(13)10(8)6-9/h2-3,6H,4-5,7H2,1H3 |
InChI-Schlüssel |
WBRPPMDHVJPIJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC3(C2=O)CC3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


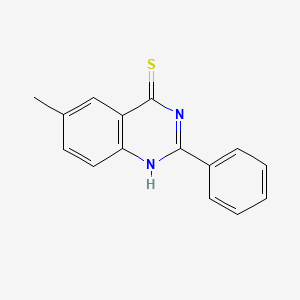
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)

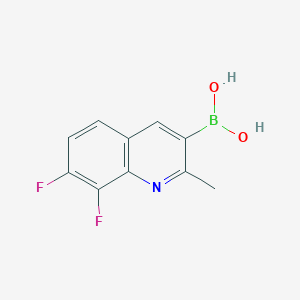
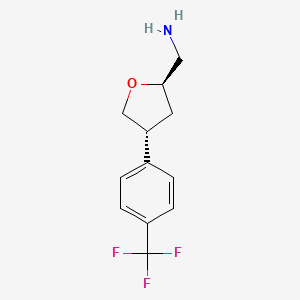
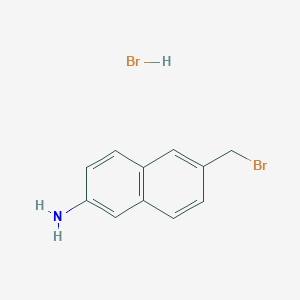

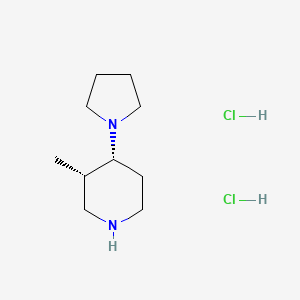
![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)
![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
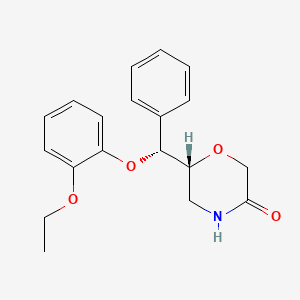
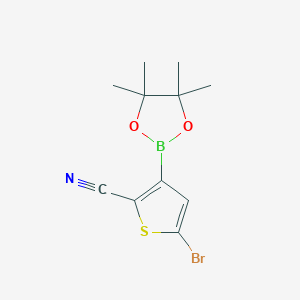
![(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
